Cas no 134575-47-6 (tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, 3-azabicyclo[4.1.0]hept-1-yl-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
- tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate
- DB-384864
- 1-(Boc-amino)-3-azabicyclo[4.1.0]heptane
- SCHEMBL9182587
- TERT-BUTYL N-{3-AZABICYCLO[4.1.0]HEPTAN-1-YLCARBAMATE
- P18673
- MFCD30064165
- BS-42823
- Carbamic acid,3-azabicyclo[4.1.0]hept-1-yl-,1,1-dimethylethyl ester(9ci)
- SY323645
- Carbamic acid, 3-azabicyclo[4.1.0]hept-1-yl-, 1,1-dimethylethyl ester
- 134575-47-6
- 1-tert-butoxycarbonylamino-3-azabicyclo-[4.1.0]heptane
- CS-0185136
- tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
- 1-tert-butoxycarbonylamino-3-azabicyclo[4.1.0]heptane
- tert-Butyl3-azabicyclo[4.1.0]heptan-1-ylcarbamate
- 1-tertbutoxycarbonylamino-3-azabicyclo[4.1.0]heptane
- IBVSYGIDMGKDQZ-UHFFFAOYSA-N
- t-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
-
- MDL: MFCD30064165
- Inchi: 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
- InChI Key: IBVSYGIDMGKDQZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC12CNCCC1C2)=O
Computed Properties
- Exact Mass: 212.15200
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- PSA: 50.36000
- LogP: 1.98280
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB545986-100 mg |
t-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate; . |
134575-47-6 | 100MG |
€332.00 | 2023-07-11 | ||
| abcr | AB545986-250 mg |
t-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate; . |
134575-47-6 | 250MG |
€622.70 | 2023-07-11 | ||
| Chemenu | CM389707-250mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM389707-500mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM389707-1g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM389707-5g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM389707-10g |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 10g |
$4204 | 2022-09-03 | |
| Chemenu | CM389707-100mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| abcr | AB545986-500 mg |
t-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate; . |
134575-47-6 | 500MG |
€1,010.30 | 2023-07-11 | ||
| eNovation Chemicals LLC | D608799-100mg |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
134575-47-6 | 97% | 100mg |
$265 | 2024-07-21 |
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Suppliers
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate: A Comprehensive Overview
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate, with the CAS number 134575-47-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which plays a crucial role in its chemical properties and potential applications. The tert-butyl group attached to the molecule contributes to its stability and lipophilicity, making it a valuable component in various chemical reactions and drug design processes.
The core structure of this compound, 3-azabicyclo[4.1.0]heptan, is a bicyclic amine that exhibits remarkable rigidity and conformational stability. This feature is highly desirable in medicinal chemistry, as it can enhance the bioavailability and efficacy of drugs. Recent studies have highlighted the potential of this bicyclic system in modulating enzyme activities, particularly in kinase inhibitors and GPCR ligands.
One of the most notable advancements in the study of tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate involves its application in drug delivery systems. Researchers have explored its ability to act as a prodrug carrier, where the tert-butyl carbamate moiety serves as a protective group that can be cleaved under specific physiological conditions. This approach has shown promise in improving the solubility and targeting efficiency of therapeutic agents.
In terms of synthesis, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. Recent optimizations have focused on green chemistry principles, such as using biodegradable solvents and minimizing waste generation.
The pharmacokinetic properties of this compound have been extensively studied, revealing favorable absorption profiles and metabolic stability. These characteristics make it an attractive candidate for use in chronic disease treatments, where sustained drug levels are essential. Furthermore, its ability to penetrate biological membranes efficiently has been leveraged in designing drugs for central nervous system disorders.
From an environmental perspective, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate demonstrates moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern, necessitating further research into eco-friendly alternatives or degradation pathways.
In conclusion, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research.
134575-47-6 (tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate) Related Products
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